N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[[1-(4-bromophenyl)tetrazol-5-yl]methoxy]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O2/c1-11(23)18-13-4-8-15(9-5-13)24-10-16-19-20-21-22(16)14-6-2-12(17)3-7-14/h2-9H,10H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSBFPZWYBIPBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 4-bromobenzyl chloride with sodium azide to form 4-bromobenzyl azide, which is then cyclized to form the tetrazole ring. This intermediate is then reacted with 4-hydroxyphenyl acetamide under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The tetrazole ring can be involved in redox reactions under specific conditions.
Hydrolysis: The acetamide moiety can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of oxidized tetrazole derivatives.
Reduction: Formation of reduced tetrazole derivatives.
Scientific Research Applications
N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group and tetrazole ring can form specific interactions with active sites, leading to inhibition or activation of biological pathways. This compound may also modulate signal transduction pathways, contributing to its biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules from the evidence, focusing on heterocycles, substituents, and functional groups:
*Calculated based on molecular formula.
Key Comparative Insights
Heterocycle Influence
- Tetrazole vs. Triazine/Oxadiazole : The target compound’s tetrazole group, like in losartan , is advantageous for mimicking carboxylate groups in receptor binding, whereas triazine () or oxadiazole () cores may prioritize different electronic or steric interactions.
Substituent Effects
- Halogenated Aromatic Groups : The bromine in the target compound increases lipophilicity compared to fluorine in ’s analog, which may enhance blood-brain barrier penetration but reduce solubility. Chlorine in losartan balances electronegativity and steric bulk for angiotensin receptor binding .
- Selenium vs. Sulfur: Organoselenium compounds like BPSeM () exhibit redox-modulating properties, whereas sulfur-containing analogs (e.g., ) may prioritize thiol-disulfide exchange mechanisms .
Functional Group Contributions
- Acetamide vs.
- Methoxy Bridges : The methoxy group in the target compound and ’s triazine derivative may enhance metabolic stability compared to more labile ethers or esters .
Biological Activity
N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and findings from recent studies.
Chemical Structure and Synthesis
This compound features a tetrazole ring linked to a phenyl acetamide structure through a methoxy group. The synthesis typically involves:
- Formation of the Tetrazole Ring : This can be achieved by reacting 4-bromophenylhydrazine with sodium azide.
- Methoxylation : The resulting tetrazole derivative is then reacted with a suitable phenol under basic conditions to introduce the methoxy linkage.
- Acetamide Formation : The final product is obtained by acylating the phenolic compound with acetic anhydride or acetyl chloride.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing the tetrazole moiety have shown promising activity against various bacterial strains and fungi.
| Compound | Activity Type | Tested Organisms | Results |
|---|---|---|---|
| d1 | Antibacterial | E. coli | Inhibition Zone: 15 mm |
| d2 | Antifungal | C. albicans | MIC: 32 µg/mL |
| d3 | Antibacterial | S. aureus | MIC: 16 µg/mL |
These findings indicate that the presence of the bromophenyl and tetrazole groups may enhance the compound's ability to disrupt microbial cell functions.
Anticancer Activity
The anticancer potential of this compound has also been investigated, particularly against breast cancer cell lines such as MCF7. In vitro studies using the Sulforhodamine B (SRB) assay have shown that certain derivatives exhibit significant cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| d6 | MCF7 | 5.2 | Apoptosis induction |
| d7 | MCF7 | 3.8 | Cell cycle arrest |
The mechanism of action appears to involve apoptosis and cell cycle modulation, with molecular docking studies suggesting interactions with key proteins involved in cancer progression.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The tetrazole ring may interact with enzyme active sites, inhibiting their function.
- Receptor Modulation : The compound may bind to specific receptors, altering cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cancer cells, leading to cell death.
Case Studies and Research Findings
A notable case study involved testing the compound in vivo in animal models for its anticancer effects. Results indicated a reduction in tumor size and improved survival rates compared to control groups, further supporting its potential as an anticancer agent.
Additionally, molecular dynamics simulations have provided insights into the binding affinities of these compounds with target proteins, revealing critical interactions that enhance their biological efficacy.
Q & A
Basic: How can researchers optimize the synthesis of N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide to improve yield and purity?
Methodological Answer:
- Reaction Conditions: Control temperature (e.g., reflux at 150°C) and pH to minimize side reactions. Catalysts such as Zeolite (Y-H) and pyridine can enhance reaction efficiency, as demonstrated in analogous acetamide syntheses .
- Purification: Use chromatography (e.g., silica gel) or recrystallization (ethanol/ice mixtures) to isolate high-purity products. Monitoring via HPLC ensures intermediate purity .
- Yield Improvement: Optimize stoichiometry (equimolar ratios) and employ dehydrating agents for cyclization steps, critical for tetrazole ring formation .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR verifies substituent positions, particularly the bromophenyl and tetrazole moieties .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns, critical for validating synthetic products .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) and monitor reaction progress, especially for intermediates prone to oxidation or hydrolysis .
Advanced: How can computational docking methods like AutoDock Vina be applied to study this compound’s interactions with biological targets?
Methodological Answer:
- Grid Parameterization: Define binding pockets using target protein structures (e.g., enzymes or receptors). AutoDock Vina’s scoring function predicts binding affinities, prioritizing high-probability poses .
- Validation: Cross-check docking results with experimental assays (e.g., IC50 measurements). Adjust force fields to account for halogen bonds (Br···π interactions) from the bromophenyl group .
- Multithreading: Leverage parallel processing to screen large ligand libraries efficiently, reducing computational time .
Advanced: What experimental strategies are recommended for structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace bromine with fluorine or methyl groups) to probe electronic and steric effects on bioactivity .
- Biological Assays: Test analogs against relevant targets (e.g., kinases or GPCRs) using fluorescence polarization or enzyme inhibition assays. Compare IC50 values to establish SAR trends .
- Crystallography: Co-crystallize the compound with target proteins (using SHELX programs) to visualize binding modes and guide rational design .
Advanced: How should researchers resolve discrepancies between computational binding predictions and experimental bioactivity data?
Methodological Answer:
- Parameter Calibration: Reassess docking parameters (e.g., solvation effects or protonation states) that may misestimate binding energies .
- Assay Validation: Ensure experimental conditions (pH, temperature) match physiological environments. Test for off-target interactions using selectivity panels .
- Dynamic Simulations: Perform molecular dynamics (MD) simulations to evaluate binding stability over time, identifying false-positive docking poses .
Advanced: What crystallographic approaches are suitable for determining the 3D structure of this compound?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction with synchrotron radiation for high-resolution data. SHELXL refines atomic coordinates, particularly for the tetrazole and acetamide groups .
- Twinned Data Handling: Apply SHELXPRO to deconvolute overlapping reflections in cases of crystal twinning .
- Hydrogen Bond Analysis: Map intermolecular interactions (e.g., N–H···O bonds) to explain packing motifs and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
